N-butylbenzo[e][1]benzofuran-2-carboxamide
Overview
Description
N-butylbenzo[e][1]benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-butylnaphtho[2,1-b]furan-2-carboxamide is 267.125928785 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Properties
N-butylnaphtho[2,1-b]furan-2-carboxamide and its derivatives have shown significant antibacterial properties. A study conducted by Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and tested their antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The study found these compounds, particularly effective against NDM-positive A. baumannii, surpassing the efficacy of various commercially available drugs (Siddiqa et al., 2022).
Antimicrobial Activity
N-butylnaphtho[2,1-b]furan-2-carboxamide derivatives have also demonstrated notable antimicrobial activities. For instance, a study by Ravindra et al. (2008) synthesized compounds like ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate and tested them for antimicrobial activity. These compounds showed effectiveness against various microbial strains, indicating their potential in antimicrobial applications (Ravindra et al., 2008).
Influenza A Virus Inhibition
Research by Yongshi et al. (2017) highlighted the potential of furan-carboxamide derivatives as inhibitors of the lethal H5N1 influenza A virus. Specifically, a compound named 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide 1a demonstrated potent activity against the H5N1 virus, indicating the potential of these compounds in antiviral therapies (Yongshi et al., 2017).
Potential in Cosmetic Applications
A study focused on structural and spectral analyses of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) mentioned the potential use of similar compounds in cosmetics. Specifically, derivatives of 2,2’-dithiobis(benzamide), which are related to furan-2-carboxamides, have been reported to haveantibacterial and antifungal properties, making them suitable for use as antiseptics in cosmetic products (Yıldırım et al., 2018).
Anticancer Properties
In the field of oncology, certain derivatives of N-butylnaphtho[2,1-b]furan-2-carboxamide have shown potential anticancer properties. A study by Lardic et al. (2006) synthesized 2-(or 3-)arylmethylenenaphtho[2,1-b]furan-3(or 2)-ones and evaluated their anticancer properties in vitro. One compound, 2-(4-Oxo-1-benzopyran-3-ylmethylene)naphtho[2,1-b]furan-3-one, demonstrated significant activity against cancer cell lines, suggesting potential applications in cancer treatment (Lardic et al., 2006).
Properties
IUPAC Name |
N-butylbenzo[e][1]benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-3-10-18-17(19)16-11-14-13-7-5-4-6-12(13)8-9-15(14)20-16/h4-9,11H,2-3,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPWCAIAUONFRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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